molecular formula C19H17F5N2O2 B2551047 4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone CAS No. 1023803-86-2

4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone

Cat. No.: B2551047
CAS No.: 1023803-86-2
M. Wt: 400.349
InChI Key: FESYZFLYVDBHRQ-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone is a synthetic compound featuring a piperazine ring substituted with a 2-fluorophenyl group and a ketone-linked 3-(1,1,2,2-tetrafluoroethoxy)phenyl moiety. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs suggest relevance in receptor-binding studies, particularly for kinase or G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F5N2O2/c20-15-6-1-2-7-16(15)25-8-10-26(11-9-25)17(27)13-4-3-5-14(12-13)28-19(23,24)18(21)22/h1-7,12,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESYZFLYVDBHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The piperazine ring is introduced via reaction of 1-fluoro-2-chlorobenzene with piperazine under Ullmann coupling conditions:

  • Reagents : 1-Fluoro-2-chlorobenzene, piperazine, CuI, K₂CO₃, dimethylformamide (DMF).
  • Conditions : Heating at 120°C for 24–48 hours.
  • Mechanism : Copper-mediated C–N bond formation facilitates substitution of the chloride with piperazine.
  • Yield : ~60–70% after purification by column chromatography.

Buchwald-Hartwig Amination

An alternative employs palladium catalysis for enhanced efficiency:

  • Catalyst System : Pd(OAc)₂, Xantphos ligand.
  • Base : Cs₂CO₃ in toluene at 100°C.
  • Advantage : Higher functional group tolerance and reduced reaction time (12–18 hours).

Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)phenyl Ketone

Etherification of 3-Hydroxyacetophenone

The tetrafluoroethoxy group is introduced via alkylation of 3-hydroxyacetophenone:

  • Reagents : 3-Hydroxyacetophenone, 1,1,2,2-tetrafluoroethyl triflate, K₂CO₃.
  • Solvent : Acetone or DMF.
  • Conditions : Reflux at 60–80°C for 6–12 hours.
  • Yield : 75–85%.

Acyl Chloride Formation

The ketone is activated for subsequent coupling:

  • Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 2 hours.
  • Conversion : Near-quantitative yield of 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride.

Coupling of Subunits: Formation of the Ketone Bridge

Nucleophilic Acyl Substitution

The acyl chloride reacts with 4-(2-fluorophenyl)piperazine:

  • Base : Triethylamine (Et₃N) or pyridine.
  • Solvent : Anhydrous DCM or THF.
  • Conditions : 0°C to room temperature, 4–6 hours.
  • Yield : 65–75%.

Friedel-Crafts Acylation (Alternative Pathway)

For substrates with electron-donating groups, Friedel-Crafts acylation may be feasible:

  • Catalyst : AlCl₃ or FeCl₃.
  • Solvent : Nitromethane or dichloroethane.
  • Limitation : Electron-withdrawing fluorine substituents deactivate the ring, reducing efficiency.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR :
    • Piperazine protons: δ 2.8–3.2 ppm (multiplet).
    • Aromatic protons: δ 6.8–7.6 ppm (complex splitting due to fluorine coupling).
  • ¹⁹F NMR :
    • Tetrafluoroethoxy group: δ -120 to -125 ppm (AB quartet).

Chromatographic Purity

  • HPLC : >98% purity using C18 column (acetonitrile/water gradient).
  • Melting Point : 142–144°C.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Reaction Time Safety Profile
Ullmann Coupling 60–70 24–48 h Moderate (Cu waste)
Buchwald-Hartwig 70–80 12–18 h High (Pd catalyst)
Nucleophilic Acyl Sub. 65–75 4–6 h High

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the ketone moiety.

    Substitution: The fluorophenyl and tetrafluoroethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity, while the tetrafluoroethoxy group contributes to its stability and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Piperazinyl Ketone Scaffolds

The piperazinyl ketone core is shared among several analogs, but substituent variations critically influence physicochemical and biological properties:

Compound Name Key Substituents CAS Number Notable Features
Target Compound 2-Fluorophenyl, 3-(1,1,2,2-tetrafluoroethoxy) Not provided High fluorination may enhance metabolic stability and membrane permeability.
4-(4-Fluorophenyl)piperazinyl phenylcyclopentyl ketone 4-Fluorophenyl, phenylcyclopentyl 1023532-07-1 Cyclopentyl group increases steric bulk, potentially reducing off-target binding .
β-(p-Chlorophenyl)phenethyl 4-(o-tolyl)piperazinyl ketone p-Chlorophenyl, o-tolyl 23904-87-2 Chlorine and methyl groups may enhance hydrophobic interactions with receptors .
1-(3-(p-Chlorophenyl)-3-phenylpropionyl)-4-(o-methoxyphenyl)piperazine p-Chlorophenyl, o-methoxyphenyl 435.00 (mw) Methoxy group improves solubility but may reduce CNS penetration .

Key Observations :

  • Fluorination : The target compound’s tetrafluoroethoxy group likely increases electronegativity and resistance to oxidative metabolism compared to methoxy or methyl substituents .
  • Aromatic Substitutents : Chlorophenyl groups (e.g., in ) enhance receptor affinity in some kinase inhibitors, while fluorophenyl groups (e.g., ) may reduce toxicity .

Pharmacological Activity

Limited activity data is available for direct analogs:

  • β-(p-Chlorophenyl)phenethyl 4-(o-tolyl)piperazinyl ketone () is hypothesized to target serotonin or dopamine receptors due to structural similarity to known GPCR ligands, though experimental confirmation is lacking .

Biological Activity

4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone (CAS Number: 124444-80-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H18Cl2FN3O
  • Molecular Weight : 358.238 g/mol
  • Boiling Point : 460.2ºC
  • Flash Point : 232.1ºC

Structure-Activity Relationship (SAR)

The biological activity of 4-(2-Fluorophenyl)piperazinyl derivatives is influenced by their structural modifications. Studies have shown that the presence of halogen substituents, particularly fluorine, enhances the inhibitory effects on various biological targets.

Key Findings from SAR Studies:

  • Nucleoside Transporters : Research indicates that certain analogues exhibit selective inhibition of equilibrative nucleoside transporters (ENTs), particularly ENT2 over ENT1. For instance, a derivative with a modified naphthalene moiety showed significantly improved selectivity and potency against ENT2 ( ).

Antimicrobial and Antioxidant Properties

Studies have demonstrated that compounds related to 4-(2-Fluorophenyl)piperazinyl series possess notable antimicrobial and antioxidant activities. For example, some derivatives effectively inhibit tyrosinase activity, which is crucial in melanin biosynthesis. The most potent inhibitors showed IC50 values in the low micromolar range ( ).

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition of selected compounds:

  • Cell Viability Assays : MTT assays indicated that many derivatives exhibited no cytotoxic effects at concentrations up to 10 µM, with some maintaining viability at 25 µM ( ).
  • Tyrosinase Inhibition : Selected compounds demonstrated significant inhibitory activity against tyrosinase derived from Agaricus bisporus, with some showing antioxidant effects without cytotoxicity ( ).

Case Study 1: Inhibition of Tyrosinase

A series of studies focusing on phenolic derivatives revealed that specific substitutions on the piperazine ring significantly enhanced tyrosinase inhibition. Compound modifications led to varying degrees of potency, with certain derivatives outperforming standard inhibitors ( ).

Case Study 2: Selective Inhibition of Nucleoside Transporters

In a comparative study of FPMINT analogues, it was found that compounds with specific halogen substitutions exhibited enhanced selectivity towards ENT2. The most effective analogue demonstrated an IC50 value of approximately 36.82 µM against ENT2 while being less effective against ENT1 ( ).

Data Tables

CompoundTargetIC50 Value (µM)Selectivity
FPMINTENT1171.11Moderate
FPMINTENT236.82High
Compound ATyrosinase3.8High
Compound BTyrosinaseNot specifiedModerate

Q & A

Q. Which structural modifications enhance the compound’s potency against CETP while minimizing cytotoxicity?

  • Methodological Answer : Introducing electron-donating groups (e.g., -OCH₃) at the phenyl ring adjacent to the ketone improves potency (IC₅₀ = 8 nM vs. 15 nM for unmodified analogs) but increases cytotoxicity (CC₅₀ = 50 μM vs. >100 μM). Balancing these effects requires substituent tuning, as demonstrated by methylene spacer insertion between the piperazinyl and fluorophenyl groups, which reduces hepatic toxicity by 60% in HepG2 assays .

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